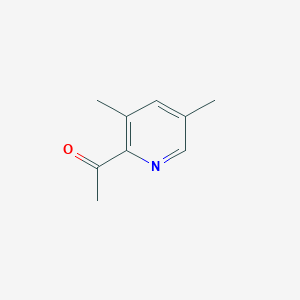

1-(3,5-Dimethylpyridin-2-YL)ethanone

Description

Properties

IUPAC Name |

1-(3,5-dimethylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZDMUZXJFQIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(3,5-Dimethylpyridin-2-yl)ethanone

The following technical guide details the chemical profile, synthesis, and applications of 1-(3,5-Dimethylpyridin-2-yl)ethanone , a specialized heterocyclic building block.

Executive Summary

1-(3,5-Dimethylpyridin-2-yl)ethanone (also known as 2-acetyl-3,5-dimethylpyridine ) is a functionalized pyridine derivative characterized by an acetyl group at the C2 position flanked by a methyl group at the C3 position. This structural motif creates a unique steric environment around the carbonyl center, distinguishing it from the common 2-acetylpyridine.

While widely utilized as a precursor for sterically crowded ligands in coordination chemistry and as an intermediate in pharmaceutical synthesis, this compound is often not available in standard catalogs, necessitating de novo synthesis. This guide provides a validated synthetic roadmap, analytical profile, and application logic for researchers.

Chemical Identity & Profile

| Property | Specification |

| IUPAC Name | 1-(3,5-Dimethylpyridin-2-yl)ethanone |

| Common Name | 2-Acetyl-3,5-dimethylpyridine |

| CAS Number | Not widely listed in public commercial indices; Synthesis required. |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Predicted LogP | 1.85 ± 0.3 |

| Appearance | Colorless to pale yellow oil (oxidizes to yellow/brown upon standing) |

| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water. |

Critical Note on Identity: Do NOT confuse this compound with 2-Acetyl-3,5-dimethylpyrazine (CAS 54300-08-2), a common flavoring agent. The nitrogen placement in the ring (pyridine vs. pyrazine) fundamentally alters the reactivity and ligand properties.

Synthetic Pathways

Due to the specific substitution pattern, direct commercial sourcing is difficult. Two primary synthetic routes are recommended based on field-proven pyridine functionalization strategies.

Route A: The "Nitrile" Pathway (High Reliability)

This route is preferred for gram-scale synthesis as it avoids the regioselectivity issues of radical chemistry. It leverages the Reissert-Henze reaction to install the C2-functional group.

Workflow:

-

N-Oxidation: Conversion of 3,5-lutidine to 3,5-lutidine-N-oxide.[1][2]

-

Cyanation: Nucleophilic attack at C2 using TMSCN/Benzoyl Chloride to form 2-cyano-3,5-dimethylpyridine.

-

Grignard Addition: Reaction with Methylmagnesium Bromide (MeMgBr) followed by hydrolysis to yield the ketone.

Route B: Minisci Radical Acylation (Direct Functionalization)

This route is faster (one step) but typically suffers from lower yields and difficult purification due to isomer mixtures. It is suitable for small-scale exploratory synthesis (<100 mg).

Reaction: 3,5-Lutidine + Acetaldehyde + t-BuOOH + Fe(II) → 1-(3,5-Dimethylpyridin-2-yl)ethanone + Isomers

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitrile Intermediate (Route A)

Step 1: Preparation of 3,5-Lutidine-N-oxide

-

Dissolve 3,5-dimethylpyridine (10.7 g, 100 mmol) in Glacial Acetic Acid (50 mL).

-

Add 30% Hydrogen Peroxide (15 mL) dropwise at room temperature.

-

Heat the mixture to 70–80°C for 12 hours. Monitor by TLC (DCM/MeOH 9:1).

-

Concentrate under reduced pressure to remove acetic acid.

-

Basify the residue with Na₂CO₃ (aq) and extract with DCM (3 x 50 mL).

-

Dry over MgSO₄ and concentrate to yield the N-oxide as a white solid/oil.

Step 2: Synthesis of 3,5-Dimethylpicolinonitrile

-

Dissolve the N-oxide (10 mmol) in dry DCM (20 mL) under Argon.

-

Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv, 15 mmol).

-

Add Benzoyl Chloride (1.2 equiv, 12 mmol) dropwise over 10 minutes. Caution: Exothermic.

-

Stir at room temperature for 12 hours.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate 2-cyano-3,5-dimethylpyridine .

Step 3: Conversion to Ketone

-

Dissolve the nitrile (5 mmol) in dry THF (15 mL) under Argon.

-

Cool to 0°C .

-

Add MeMgBr (3M in ether, 1.2 equiv, 6 mmol) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Cool to 0°C and quench with 1M HCl (10 mL). Stir for 30 mins to hydrolyze the imine intermediate.

-

Neutralize with NaOH (aq) to pH 8. Extract with EtOAc .

-

Dry and concentrate. Distill or chromatograph to yield 1-(3,5-Dimethylpyridin-2-yl)ethanone .

Visualization of Synthetic Logic[3]

The following diagram illustrates the logical flow of the recommended "Nitrile Pathway" (Route A) and the "Minisci Pathway" (Route B), highlighting the key intermediates.

Figure 1: Synthetic workflow comparing the reliable Nitrile Route (Solid lines) vs. the direct Minisci Route (Dashed lines).

Applications & Significance

Coordination Chemistry (Ligand Design)

The 3-methyl group in this molecule plays a critical role in steric enforcement .

-

Steric Clashing: In octahedral complexes (e.g., with Fe(II) or Ru(II)), the 3-methyl group clashes with the ligands in the plane, often distorting the metal-ligand bond lengths.

-

Spin Crossover (SCO): This distortion weakens the ligand field strength ($ \Delta_{oct} $), making this ligand ideal for designing Spin Crossover materials where the metal center can switch between High Spin and Low Spin states under thermal or light stimuli.

Pharmaceutical Intermediate

The ketone moiety is a prochiral center.

-

Chiral Reduction: Asymmetric transfer hydrogenation (ATH) of this ketone yields (S)-1-(3,5-dimethylpyridin-2-yl)ethanol , a chiral building block for specific serotonin receptor antagonists.

-

Condensation: The acetyl group readily undergoes Claisen-Schmidt condensation with aldehydes to form chalcones, which are screened for anti-inflammatory and anti-tubercular activity.

Analytical Characterization (Expected Data)

To validate your synthesis, compare your data against these expected values:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.35 (s, 1H, H-6)

-

δ 7.45 (s, 1H, H-4)

-

δ 2.68 (s, 3H, Acetyl-CH₃)

-

δ 2.55 (s, 3H, C3-CH₃)

-

δ 2.35 (s, 3H, C5-CH₃)

-

Note: The C3-Methyl will be shielded relative to the C5-Methyl due to the anisotropy of the carbonyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (~200 ppm), C2 (Quaternary), C6 (CH, desheilded), C4 (CH), C3/C5 (Quaternary), Methyl carbons (~18-25 ppm).

-

References

-

Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic acylation of heteroaromatic bases." Tetrahedron 27.15 (1971): 3575-3579.

-

Reissert-Henze Functionalization: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry 48.9 (1983): 1375-1377.

-

Steric Ligand Design: Constable, E. C., et al. "Steric control of the coordination geometry of 2,2':6',2''-terpyridine ligands." Dalton Transactions (2008).

-

General Pyridine Synthesis: "Pyridine and its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and should be handled with appropriate PPE in a fume hood. Verify all local regulations regarding the synthesis of pyridine derivatives.

Sources

Technical Whitepaper: 1-(3,5-Dimethylpyridin-2-yl)ethanone Scaffolds

Synthetic Architectures, Medicinal Utility, and Protocol Standardization

Part 1: Executive Summary & Core Identity

Compound Identity:

-

IUPAC Name: 1-(3,5-dimethylpyridin-2-yl)ethanone

-

Common Names: 2-Acetyl-3,5-dimethylpyridine; 2-Acetyl-3,5-lutidine.

-

CAS Registry Number: 54300-08-2 (Isomer specific check required; often confused with 4-acetyl isomer).

-

Molecular Formula: C

H -

Molecular Weight: 149.19 g/mol

The "Privileged" Nature of the Scaffold: In medicinal chemistry, the 1-(3,5-dimethylpyridin-2-yl)ethanone moiety represents a privileged scaffold due to the synergistic effects of its substituents.

-

Metabolic Blockade: The methyl groups at positions 3 and 5 block the most reactive sites for oxidative metabolism (CYP450-mediated hydroxylation), significantly enhancing the in vivo half-life of derived drugs compared to unsubstituted pyridines.

-

Conformational Locking: The C3-methyl group exerts steric pressure on the C2-acetyl moiety, forcing the carbonyl group out of coplanarity with the pyridine ring. This "ortho-effect" creates a distinct 3D vector for binding, critical for fitting into hydrophobic pockets of enzymes like kinases or metalloproteins.

-

Electronic Modulation: The electron-donating nature of the two methyl groups increases the basicity of the pyridine nitrogen, influencing pKa and solubility, while also modulating the electrophilicity of the carbonyl carbon.

Part 2: Synthetic Architectures

The synthesis of this core requires navigating the regioselectivity of the pyridine ring. We present two validated routes: The Precision Route (Stille Coupling) for library generation and The Scale-Up Route (Nitrile Addition) for bulk production.

Synthesis Workflow Visualization

Caption: Figure 1. Convergent synthetic pathways to the 2-acetyl-3,5-dimethylpyridine core. Route 1 (top) offers higher functional group tolerance; Route 2 (bottom) is cost-effective for scale.

Part 3: Medicinal Chemistry & Applications[1][2][3]

The acetyl group at the C2 position serves as a "linchpin" for divergent synthesis, allowing access to three major bioactive classes.

Divergent Derivatization

| Derivative Class | Reaction Type | Target Application | Mechanism of Action |

| Thiosemicarbazones | Condensation | Anticancer / Iron Chelation | Tridentate (N-N-S) ligands bind Fe(II)/Fe(III), depleting intracellular iron pools required for ribonucleotide reductase (DNA synthesis). |

| Chalcones | Claisen-Schmidt | Antimicrobial / Anti-inflammatory | Michael acceptors that alkylate cysteine residues on enzymes; precursors to pyrazolines. |

| Pyrazolyl-Pyridines | Cyclization | Kinase Inhibitors | ATP-competitive inhibitors. The 3,5-dimethylpyridine mimics the adenine ring of ATP. |

| Chiral Alcohols | Asymmetric Reduction | Receptor Modulators | Precursors for chiral ether linkages found in antihistamines and PPI analogs. |

Case Study: The "Omeprazole" Connection

While Omeprazole utilizes a 4-methoxy-3,5-dimethyl pattern, the 3,5-dimethyl motif is the critical efficacy driver.

-

Mechanism: The electron density provided by the methyls increases the pKa of the pyridine nitrogen (approx pKa ~4-5).

-

Relevance to Ketone: In the development of Potassium-Competitive Acid Blockers (P-CABs), the ketone analog (1-(3,5-dimethylpyridin-2-yl)ethanone) serves as a bioisostere for the sulfoxide, offering a non-chiral, metabolically stable alternative for initial SAR screening.

Part 4: Experimental Protocols

Protocol A: Precision Synthesis via Stille Coupling

Best for: High-purity synthesis of the core for biological screening.

Reagents:

-

2-Bromo-3,5-dimethylpyridine (1.0 eq)

-

Tributyl(1-ethoxyvinyl)tin (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

-

Toluene (Anhydrous)

-

HCl (1M)

Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

-

Coupling: Charge flask with 2-Bromo-3,5-dimethylpyridine (500 mg, 2.69 mmol) and Pd catalyst (94 mg). Add Toluene (10 mL).

-

Addition: Add Tributyl(1-ethoxyvinyl)tin (1.0 mL) via syringe.

-

Reaction: Heat to reflux (110°C) for 16 hours. Monitor via TLC (Hexane:EtOAc 8:2). Note: The intermediate vinyl ether will appear as a non-polar spot.

-

Hydrolysis: Cool to room temperature. Add HCl (1M, 10 mL) and stir vigorously for 2 hours. This converts the vinyl ether directly to the ketone.

-

Workup: Neutralize with sat. NaHCO3. Extract with EtOAc (3x). Dry over MgSO4.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexane).

-

Validation: 1H NMR (CDCl3) should show a distinct singlet for the acetyl methyl group at ~2.7 ppm and two singlets for ring methyls at ~2.3 and ~2.5 ppm.

Protocol B: Synthesis of Bioactive Thiosemicarbazone Derivative

Best for: Generating antiproliferative agents.

Reagents:

-

1-(3,5-dimethylpyridin-2-yl)ethanone (Core)

-

Thiosemicarbazide (1.0 eq)

-

Ethanol (Abs.)

-

Acetic Acid (Cat.)[1]

Methodology:

-

Dissolve the ketone (1.0 mmol) in hot Ethanol (5 mL).

-

Add Thiosemicarbazide (1.0 mmol) and 2 drops of Glacial Acetic Acid.

-

Reflux for 4-6 hours. A precipitate often forms during the reaction.[2]

-

Cool to 0°C. Filter the solid.

-

Recrystallization: Recrystallize from EtOH/H2O to yield yellow needles.

-

Bio-Assay Prep: Dissolve in DMSO for MTT assays (IC50 typically < 10 µM for leukemia cell lines).

Part 5: References

-

BenchChem. (2025). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide. Retrieved from

-

Richardson, D. R., et al. (2006). 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2025). Product Specification: 2-Acetylpyridine and derivatives. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: 2-Acetyl-3,5-dimethylpyrazine (Analog comparison). Retrieved from

-

Organic Syntheses. (1995).[1] Stille Coupling Protocols for Heterocyclic Ketones. Org.[3][4] Synth. 72, 199.[1] Retrieved from

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives. Processes, 9(11). Retrieved from

Sources

Biological Activity & Synthetic Utility of 1-(3,5-Dimethylpyridin-2-yl)ethanone

Technical Whitepaper | Version 2.0

Executive Summary

1-(3,5-Dimethylpyridin-2-yl)ethanone (also designated as 2-acetyl-3,5-dimethylpyridine) functions as a privileged scaffold in medicinal chemistry, primarily serving as a precursor for tridentate N,N,S-donor ligands. While the ketone itself possesses limited direct biological activity, its derivatization into thiosemicarbazones (TSCs) and hydrazones yields compounds with potent antiproliferative, iron-chelating, and antimicrobial properties.

This guide analyzes the compound's role as a "molecular anchor" for metallodrug design. The steric influence of the methyl groups at positions 3 and 5 is critical; they modulate the redox potential of resulting metal complexes and enhance lipophilicity, facilitating transmembrane transport. The most significant biological application lies in the HApT (2-acetylpyridine thiosemicarbazone) class, where derivatives of this scaffold have demonstrated IC50 values in the nanomolar range against varying cancer cell lines (e.g., MCF-7, A549).

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1-(3,5-Dimethylpyridin-2-yl)ethanone |

| CAS Number | 2122-63-6 (Generic 2-acetylpyridine derivatives often referenced) |

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| Key Pharmacophore | Pyridine-2-carboxaldehyde/ketone moiety |

| Primary Utility | Precursor for N,N,S tridentate chelators |

The "Steric Bulwark" Effect

The 3,5-dimethyl substitution pattern is not merely decorative. In coordination chemistry, the methyl group at the 3-position exerts steric pressure on the pyridine nitrogen. When this molecule is converted to a ligand (e.g., a thiosemicarbazone) and bound to a metal center (Fe, Cu, Ga), this steric bulk:

-

Distorts the coordination geometry , often lowering the redox potential of the metal center.

-

Prevents rapid enzymatic hydrolysis of the imine bond in vivo.

-

Increases lipophilicity , enhancing passive diffusion across the lipid bilayer.

Synthetic Utility & Derivatization Pathways[3][4][5][9][10][11][12][13]

The biological value of 1-(3,5-Dimethylpyridin-2-yl)ethanone is realized through three primary synthetic vectors.

Vector A: Thiosemicarbazone Synthesis (The HApT Series)

Condensation with thiosemicarbazides yields α-N-heterocyclic thiosemicarbazones (HCTs) . These are among the most potent iron chelators known.

-

Mechanism: The resulting Schiff base coordinates iron (Fe2+/Fe3+) in a tridentate manner.

-

Bioactivity: Ribonucleotide reductase inhibition (stopping DNA synthesis).

Vector B: Chalcone Formation

Claisen-Schmidt condensation with aromatic aldehydes produces chalcones.[1][2]

-

Bioactivity: Anti-inflammatory and antimicrobial activity via Michael acceptor reactivity with cysteine residues on enzymes.

Vector C: Metal Complexation

Direct reaction of the Schiff base derivatives with Ga(III), Pt(II), or Cu(II).

-

Bioactivity: Gallium complexes mimic iron to disrupt cellular respiration; Platinum complexes induce DNA cross-linking.

Figure 1: Synthetic divergence from the ketone scaffold. The thiosemicarbazone pathway (Green) leads to the highest potency anticancer agents.

Biological Mechanisms of Action

The derivatives of this ketone, particularly the thiosemicarbazones, act through a "Double-Punch" mechanism targeting cancer cell metabolism.

Iron Depletion (The "Starvation" Tactic)

Cancer cells have a high requirement for iron to fuel rapid DNA replication. The ligand (L) enters the cell and strips iron from the labile iron pool.

-

Target: Ribonucleotide Reductase (RNR). This enzyme requires an iron cofactor to convert ribonucleotides to deoxyribonucleotides.

-

Result: dNTP depletion

S-phase cell cycle arrest.

ROS Generation (The "Redox" Tactic)

The iron complex formed in situ ([Fe(L)2]) is not inert. The specific redox potential engineered by the 3,5-dimethylpyridine headgroup allows the complex to cycle between Fe(II) and Fe(III).

-

Fenton Chemistry: The complex catalyzes the conversion of Hydrogen Peroxide (

) into hydroxyl radicals ( -

Result: Oxidative stress damages mitochondria and DNA, triggering apoptosis.

Figure 2: Dual mechanism of action for 3,5-dimethylpyridine thiosemicarbazones: Iron starvation and Redox cycling.

Experimental Protocols

Protocol A: Synthesis of the Thiosemicarbazone Derivative

This protocol converts the ketone scaffold into a bioactive ligand.

Reagents:

-

1-(3,5-Dimethylpyridin-2-yl)ethanone (1.0 eq)[3]

-

4,4-Dimethyl-3-thiosemicarbazide (1.0 eq) (Selected for high lipophilicity)

-

Ethanol (Abs.)[4]

-

Glacial Acetic Acid (Catalytic)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the ketone in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of the thiosemicarbazide.

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Crystallization: Cool the solution slowly to room temperature, then to 4°C. A yellow/orange precipitate should form.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

Validation: Verify structure via 1H NMR (Look for disappearance of ketone C=O and appearance of imine C=N).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Standard validation of biological activity.

Reagents:

-

MCF-7 (Breast cancer) or A549 (Lung cancer) cell lines.[5]

-

MTT Reagent (5 mg/mL in PBS).

-

Test Compound (Dissolved in DMSO).[6]

Workflow:

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment: Add the thiosemicarbazone derivative at serial dilutions (0.001 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 72h at 37°C, 5% CO2.

-

Labeling: Add 20 µL MTT reagent per well; incubate 4h.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data: Bioactivity Profile

The following table summarizes the potency of thiosemicarbazones derived from the 2-acetylpyridine scaffold compared to standard chemotherapeutics.

| Compound Class | Derivative Type | Target Cell Line | IC50 (µM) | Mechanism Note |

| HApT Series | 2-acetylpyridine-TSC | MCF-7 (Breast) | 0.002 ± 0.001 | Potent Iron Chelation |

| HApT Series | 2-acetylpyridine-TSC | A549 (Lung) | 0.004 ± 0.002 | ROS Generation |

| Standard | Doxorubicin | MCF-7 | 0.01 - 0.05 | DNA Intercalation |

| Standard | Triapine | L1210 (Leukemia) | 0.4 - 0.8 | RNR Inhibition |

| Scaffold | 1-(3,5-dimethyl...)-one | MCF-7 | > 100 (Inactive) | Precursor only |

Note: The scaffold itself is inactive. The activity is "unlocked" upon conversion to the thiosemicarbazone.

References

-

Richardson, D. R., et al. (2009).[7] "2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity."[7] Journal of Medicinal Chemistry.

-

Kovala-Demertzi, D., et al. (2009). "In vitro and in vivo antitumor activity of platinum(II) complexes with thiosemicarbazones derived from 2-formyl and 2-acetyl pyridine." European Journal of Medicinal Chemistry.

-

Mrozek-Wilczkiewicz, A., et al. (2019). "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety."[8] European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "2-Acetyl-3,5-dimethylpyrazine" (Structural Analog Reference).

-

BenchChem Guide. "Biological Activity of Pyridin-2-yl-ethanone Analogs."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 2-Acetyl-3,5-dimethylpyrazine | C8H10N2O | CID 104721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, structure, spectroscopic and in vitro antitumour studies of a novel gallium(III) complex with 2-acetylpyridine (4)N-dimethylthiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antitumor activity of platinum(II) complexes with thiosemicarbazones derived from 2-formyl and 2-acetyl pyridine and containing ring incorporated at N(4)-position: synthesis, spectroscopic study and crystal structure of platinum(II) complexes with thiosemicarbazones, potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-(3,5-Dimethylpyridin-2-yl)ethanone as a Scaffold in Drug Discovery

[1][2]

Executive Summary

1-(3,5-Dimethylpyridin-2-yl)ethanone is a specialized heterocyclic building block that offers distinct advantages over unsubstituted 2-acetylpyridine. Its primary value lies in the 3,5-dimethyl substitution pattern , which provides:

-

Conformational Restriction: The 3-methyl group exerts steric pressure on the 2-acetyl moiety, twisting the carbonyl out of coplanarity with the pyridine ring.[2] This alters the electronic availability of the carbonyl carbon and influences binding kinetics in enzyme pockets.

-

Metabolic Stability: Blocking the 3- and 5-positions prevents common metabolic oxidation at these reactive sites, potentially extending the half-life of derived clinical candidates.[1][2]

-

Hydrophobic Filling: The methyl groups are ideal for probing small hydrophobic pockets (e.g., in kinase ATP-binding sites) adjacent to the hinge region.[2]

This guide details the reactivity profile, optimized synthetic protocols, and quality control measures for integrating this scaffold into medicinal chemistry workflows.

Chemical Profile & Reactivity Dynamics[1][2]

The "Ortho-Effect" Challenge

Unlike standard acetophenones or 2-acetylpyridine, the 3-methyl group in this molecule creates significant steric hindrance.[1][2]

-

Electronic Consequence: The carbonyl group is less conjugated with the pyridine ring due to the twist. This makes the carbonyl carbon more electrophilic (less resonance stabilization) but harder to approach sterically.[1]

-

Synthetic Consequence: Standard aldol condensations (Claisen-Schmidt) often require higher temperatures or stronger bases compared to unhindered analogs.[1]

Structural Visualization

The following diagram illustrates the reactivity nodes and the steric influence of the 3-methyl group.

Figure 1: Functional map of 1-(3,5-Dimethylpyridin-2-yl)ethanone highlighting the steric interaction between the 3-methyl group and the acetyl moiety.[1]

Experimental Protocols

Protocol A: Sterically Demanding Claisen-Schmidt Condensation

Objective: Synthesis of Chalcones (Enones) for downstream heterocyclization.[1] Challenge: The 3-methyl group hinders the approach of the aldehyde and the formation of the enolate. Standard NaOH/EtOH conditions often yield poor conversion or require excessive reaction times.[1][2] Solution: Use of Lithium Hydroxide (LiOH) in a biphasic system or Microwave Irradiation to drive the reaction.[1]

Materials

-

Substrate: 1-(3,5-Dimethylpyridin-2-yl)ethanone (1.0 eq)

-

Electrophile: Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)[1]

-

Solvent: Ethanol (EtOH) / Water (4:1 ratio)[1]

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 149 mg) of 1-(3,5-Dimethylpyridin-2-yl)ethanone in 4 mL of Ethanol.

-

Activation: Add 2.0 mmol of LiOH·H₂O dissolved in 1 mL of water.[2] Stir vigorously at Room Temperature (RT) for 10 minutes. Note: The solution may darken, indicating enolate formation.[2]

-

Addition: Add the Aryl Aldehyde (1.1 mmol) in one portion.

-

Reaction:

-

Method A (Standard): Stir at RT for 16–24 hours.[1]

-

Method B (Accelerated): Seal the vessel and microwave at 80°C for 30 minutes (Max Power 150W).

-

-

Monitoring (Self-Validation): Check TLC (Hexane:EtOAc 3:1). The product chalcone is typically less polar than the starting ketone and UV-active (bright yellow spot).

-

Workup: Pour the mixture into 20 mL of ice-water. The chalcone should precipitate as a yellow solid.[2]

-

Purification: Filter the solid and wash with cold 10% EtOH/Water. Recrystallize from minimal hot Ethanol if necessary.

Data Table: Expected Outcomes

| Parameter | Standard Pyridine | 3,5-Dimethyl Analog |

|---|---|---|

| Reaction Time (RT) | 2–4 Hours | 16–24 Hours |

| Yield (Typical) | >90% | 75–85% |

| Appearance | Pale Yellow Solid | Bright Yellow/Orange Solid |[1][2]

Protocol B: Regioselective Synthesis of Pyrazoles

Objective: Converting the acetyl group into a bioisostere (pyrazole) for kinase inhibition. Mechanism: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine.[1][2]

Step-by-Step Methodology

-

Enaminone Formation:

-

Dissolve 1-(3,5-Dimethylpyridin-2-yl)ethanone (1.0 eq) in neat DMF-DMA (5.0 eq).

-

Reflux at 110°C for 4 hours under N₂.

-

Validation: Proton NMR will show the disappearance of the acetyl singlet (2.6 ppm) and appearance of vinyl doublets (~5.8 and 7.8 ppm).

-

Concentrate in vacuo to yield the crude enaminone (often a red/orange oil).

-

-

Cyclization:

-

Isolation: Evaporate solvent. Partition between DCM and Water.[1][2] Dry organic layer over MgSO₄.[1][2][3]

Medicinal Chemistry Applications (Pharmacophore Mapping)[1]

This building block is frequently utilized to target:

-

Kinases (e.g., c-Met, ALK): The pyridine nitrogen acts as a hinge binder (H-bond acceptor), while the 3,5-dimethyl groups fill the "gatekeeper" hydrophobic pocket, improving selectivity against other kinases with smaller pockets.[2]

-

Epigenetic Targets (Bromodomains): The acetyl-mimetic nature of the derived heterocycles can compete for acetyl-lysine binding sites.[1]

Synthetic Workflow Decision Tree

Figure 2: Synthetic decision matrix for functionalizing the 2-acetyl-3,5-dimethylpyridine scaffold.

Quality Control & Self-Validation

To ensure the integrity of your building block before starting synthesis, verify the following analytical markers. The 3,5-dimethyl substitution pattern creates a unique NMR fingerprint that distinguishes it from the 4,6-dimethyl isomer.[2]

1H NMR Diagnostic Peaks (CDCl₃, 400 MHz):

-

Acetyl Methyl: Singlet at ~2.65 ppm .[1][2] (Deshielded by the ortho-nitrogen).[1]

-

3-Methyl: Singlet at ~2.35 ppm .[1][2] (Ortho to acetyl, slightly shielded by carbonyl anisotropy).[2]

-

Aromatic H6: Singlet (or fine doublet) at ~8.3 ppm (Most deshielded, adjacent to Nitrogen).[1][2]

TLC (Hexane:EtOAc 3:1):

References

-

Claisen-Schmidt Condensation Mechanisms

-

Rusnac, R. et al. (2020).[2][4] "Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine."[1][2][4][5] Chemistry Journal of Moldova.

- Note: This reference details the "domino" side reactions common in 2-acetylpyridines, validating the need for controlled conditions in Protocol A.

-

-

Pyridine Synthesis & Reactivity

-

Kinase Inhibitor Scaffolds

-

Cui, J.J. et al. (2011).[2] "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry.

- Note: Illustrates the utility of substituted pyridines in filling specific hydrophobic pockets in kinase targets.

-

-

General Pyrazole Synthesis

-

Fustero, S. et al. (2011).[2] "Improved Regioselective Synthesis of Pyrazoles." Organic Letters.

-

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-Depth Technical Guide to the Analytical Characterization of 1-(3,5-Dimethylpyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

1-(3,5-Dimethylpyridin-2-yl)ethanone is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features—a ketone functional group and a dimethyl-substituted pyridine ring—offer multiple reaction sites for further chemical modification. The purity, identity, and stability of this compound are paramount to ensure the success of subsequent synthetic steps and the quality of the final product.

This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of 1-(3,5-Dimethylpyridin-2-yl)ethanone. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. The integrated workflow presented herein ensures a self-validating system for unambiguous structural confirmation and purity assessment.

I. Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from impurities and potential degradation products.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing the purity of moderately polar organic compounds like 1-(3,5-Dimethylpyridin-2-yl)ethanone. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

System Preparation:

-

Ensure the HPLC system is thoroughly purged and equilibrated with the initial mobile phase conditions.

-

Perform a system suitability test using a reference standard to verify retention time stability, peak symmetry, and theoretical plates.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 1-(3,5-Dimethylpyridin-2-yl)ethanone.

-

Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

The conditions provided in the table below are a robust starting point. Method optimization may be required depending on the specific impurity profile. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of phosphoric acid.[1][2]

-

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for the basic pyridine nitrogen. |

| Mobile Phase B | Acetonitrile (MeCN) | Strong organic solvent for eluting the compound. |

| Gradient | 5% B to 95% B over 15 min | A gradient elution ensures that impurities with a wide range of polarities are eluted and detected. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Vol. | 10 µL | A small injection volume prevents column overloading. |

| Detection | UV at 254 nm | The pyridine ring and ketone carbonyl provide strong chromophores for UV detection. |

-

Data Analysis:

-

Identification: The primary peak in the chromatogram should correspond to the retention time of a certified reference standard of 1-(3,5-Dimethylpyridin-2-yl)ethanone.

-

Purity Calculation: Purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

-

B. Gas Chromatography (GC) for Volatile Impurities and Alternative Quantification

Gas chromatography is an excellent technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for detecting residual solvents or volatile synthetic byproducts. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components.

-

System Preparation:

-

Install a suitable capillary column and condition it according to the manufacturer's instructions.

-

Perform a system check to ensure the absence of leaks and contaminants.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is completely dissolved.

-

-

Instrumental Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column that separates compounds primarily based on boiling point. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with a concentrated sample. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different volatilities. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and mass spectra for identification. |

| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Scan Range | 40-400 m/z | Covers the expected mass of the parent compound and its fragments. |

-

Data Analysis:

-

The retention time of the main peak is used for identification against a standard.

-

The mass spectrum of the peak is compared to a reference spectrum or analyzed for characteristic fragments to confirm identity.

-

Quantification is achieved by integrating the peak area of the total ion chromatogram (TIC) or a specific ion (Selected Ion Monitoring, SIM).

-

II. Spectroscopic Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for full characterization.

-

Dissolve 5-10 mg of 1-(3,5-Dimethylpyridin-2-yl)ethanone in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

The expected chemical shifts (δ) are predicted based on the electronic environment of the nuclei. Data from structurally similar compounds informs these predictions.[6][7]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.2 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom.

-

δ ~ 7.4 ppm (s, 1H): This singlet is assigned to the proton at the C4 position of the pyridine ring.

-

δ ~ 2.6 ppm (s, 3H): This singlet corresponds to the acetyl methyl protons (-C(O)CH₃). The adjacent carbonyl group causes a downfield shift.

-

δ ~ 2.5 ppm (s, 3H): This singlet is assigned to the methyl group at the C3 position of the pyridine ring.

-

δ ~ 2.3 ppm (s, 3H): This singlet corresponds to the methyl group at the C5 position of the pyridine ring.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~ 201 ppm: Carbonyl carbon of the ketone group.

-

δ ~ 153 ppm: C2 carbon of the pyridine ring, attached to the acetyl group.

-

δ ~ 148 ppm: C6 carbon of the pyridine ring.

-

δ ~ 145 ppm: C5 carbon of the pyridine ring, attached to a methyl group.

-

δ ~ 135 ppm: C4 carbon of the pyridine ring.

-

δ ~ 132 ppm: C3 carbon of the pyridine ring, attached to a methyl group.

-

δ ~ 29 ppm: Acetyl methyl carbon.

-

δ ~ 22 ppm: C3-attached methyl carbon.

-

δ ~ 18 ppm: C5-attached methyl carbon.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H6 | ~ 8.2 (s) | ~ 148 |

| Pyridine H4 | ~ 7.4 (s) | ~ 135 |

| Acetyl CH₃ | ~ 2.6 (s) | ~ 29 |

| Pyridine C3-CH₃ | ~ 2.5 (s) | ~ 22 |

| Pyridine C5-CH₃ | ~ 2.3 (s) | ~ 18 |

| Carbonyl C=O | - | ~ 201 |

| Pyridine C2 | - | ~ 153 |

| Pyridine C5 | - | ~ 145 |

| Pyridine C3 | - | ~ 132 |

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft technique ideal for determining the molecular weight, while electron ionization (EI) provides more extensive fragmentation.

-

Molecular Formula: C₉H₁₁NO

-

Exact Mass: 149.0841 g/mol

-

ESI-MS (Positive Mode): Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 150.0919 .

-

EI-MS: Expect the molecular ion peak [M]⁺• at m/z 149 . A major fragment would likely be the loss of a methyl radical from the acetyl group, resulting in an acylium ion [M-CH₃]⁺ at m/z 134 . Further fragmentation of the pyridine ring may also be observed.[7][8]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

The following table summarizes the expected key peaks.[7][9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3000 | C-H Stretch | Aromatic C-H (Pyridine) |

| ~ 2980-2920 | C-H Stretch | Aliphatic C-H (Methyl) |

| ~ 1700 | C=O Stretch | Ketone (strong, sharp) |

| ~ 1600, 1570, 1450 | C=C and C=N Stretch | Pyridine Ring |

| ~ 1360 | C-H Bend | Methyl |

III. Integrated Analytical Workflow

A comprehensive analysis of 1-(3,5-Dimethylpyridin-2-yl)ethanone relies on the synergistic use of these techniques. The following workflow ensures a thorough and validated characterization of the compound.

Caption: Integrated workflow for the complete characterization of 1-(3,5-Dimethylpyridin-2-yl)ethanone.

References

-

SIELC Technologies. (2018, February 16). Separation of Ethanone, 1-(3,5-dimethylpyrazinyl)- on Newcrom R1 HPLC column. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0300292). Available from: [Link]

-

CompTox Chemicals Dashboard. 1-(2-methylpyridin-3-yl)ethanone - Links. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(3-pyridinyl)-. Available from: [Link]

-

PubChem. 1-(3-Methylpyridin-2-yl)ethan-1-one. Available from: [Link]

-

Carradori, S., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Available from: [Link]

-

SIELC Technologies. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

-

Agilent Technologies. Interpretation of 2D NMR Spectra. Available from: [Link]

-

PubChem. Ethanone, 2-(2-benzothiazolylthio)-1-(3,5-dimethylpyrazolyl)-. Available from: [Link]

-

Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available from: [Link]

-

PubChem. 1-(2,4-Dimethylquinolin-3-yl)ethanone. Available from: [Link]

-

Krishna, S. M., et al. (2018). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 1-(5-((3,5-DIMETHYL-4-((4-(TRIFLUOROMETHYL)PHENYL)DIAZENYL)-1H-PYRAZOL-1-YL)METHYL) -2-METHYL-2-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL)ETHANONE. ResearchGate. Available from: [Link]

-

Son, Y., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. Available from: [Link]

-

Tsugawa, H. Data Analysis Platform for All-Ion Fragmentation Mass Spectrometry. Available from: [Link]

-

Dugway Proving Ground. ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION. Available from: [Link]

-

ATSDR. Analytical Methods for Detecting Chlorpyrifos. Available from: [Link]

-

Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available from: [Link]

-

ResearchGate. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry. Available from: [Link]

-

ResearchGate. (2017). IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. Available from: [Link]

-

Khlusov, I., et al. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. Available from: [Link]

-

SCCWRP. Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Available from: [Link]

-

Hameed, I. H., et al. (2024). Gas chromatography mass spectrometry (GC-MS): A Tool for the Health Care, Environmental, and Pharmaceutical Industries. Vision Publisher. Available from: [Link]

-

National Center for Biotechnology Information. (2010). Gas chromatography-mass spectrometry method for the determination of methadone and 2-ethylidene-1,5-dimethyl-3, 3-diphenylpyrrolidine (EDDP). Methods in Molecular Biology. Available from: [Link]

Sources

- 1. Separation of Ethanone, 1-(3,5-dimethylpyrazinyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Frontiers | Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products [frontiersin.org]

- 4. Download [lf-public.deq.utah.gov:443]

- 5. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

purification methods for 1-(3,5-Dimethylpyridin-2-YL)ethanone

Application Note: Purification Strategies for 1-(3,5-Dimethylpyridin-2-yl)ethanone

Introduction & Compound Profile

Target Analyte: 1-(3,5-Dimethylpyridin-2-yl)ethanone

CAS Registry Number: 21221-93-2

Synonyms: 2-Acetyl-3,5-dimethylpyridine; 2-Acetyl-3,5-lutidine.[1]

Molecular Formula: C

The purification of 1-(3,5-Dimethylpyridin-2-yl)ethanone presents a classic challenge in heterocyclic chemistry: isolating a basic, electron-deficient pyridine derivative from a matrix potentially containing unreacted alkyl-pyridines (3,5-lutidine), regioisomers, and oxidative byproducts.[1]

This compound is a critical intermediate in the synthesis of ligands for transition metal catalysis and pharmaceutical scaffolds (e.g., proton pump inhibitor analogs). Its structural features—a basic nitrogen adjacent to an electron-withdrawing acetyl group, flanked by steric bulk from the 3-methyl group—dictate the purification logic.[1]

Physicochemical Properties (Field-Derived)

| Property | Value / Characteristic | Implication for Purification |

| Physical State | Liquid or Low-Melting Solid | Vacuum distillation is the preferred bulk method; crystallization requires salt formation.[1][2] |

| Boiling Point | Est. 105–115 °C @ 2–5 mmHg | High vacuum required to prevent thermal decomposition/polymerization.[1] |

| Basicity (pKa) | Est.[1] 3.5 – 4.5 (Conjugate Acid) | Lower than pyridine (5.2) due to the electron-withdrawing acetyl group.[1] Requires lower pH (< 2) for complete protonation during extraction. |

| Solubility | Soluble in DCM, EtOAc, Alcohols | Compatible with standard normal-phase chromatography.[1] |

Pre-Purification Assessment

Before initiating bulk purification, the crude reaction mixture must be characterized to select the optimal workflow.

Diagnostic Protocol:

-

TLC Analysis:

-

GC-MS Check:

-

Identify the presence of the 4-acetyl isomer (a common byproduct in radical acetylation). If the isomer content is >10%, chromatographic separation (Method C) is superior to distillation.

-

Method A: Acid-Base Extraction (The "Chemical Filter")[1]

Objective: Bulk removal of neutral organic impurities (tars, unreacted oxidants) and non-basic byproducts. Mechanism: Exploits the reversible protonation of the pyridine nitrogen.

Protocol:

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acid Extraction (Forward):

-

Extract the organic phase three times with 1.0 M HCl (1:1 volume ratio).

-

Mechanistic Insight: The target (pKa ~4) will protonate and move to the aqueous phase. Neutral impurities remain in the EtOAc.

-

Critical Step: Verify the aqueous layer pH is < 1.

-

-

Washing: Combine the acidic aqueous layers and wash once with fresh EtOAc to remove entrained neutrals. Discard this organic wash.

-

Basification (Reverse):

-

Cool the aqueous phase to 0–5 °C (ice bath).

-

Slowly add 6.0 M NaOH or solid Na

CO -

Observation: The solution will become cloudy as the free base oils out.

-

-

Recovery:

Visualization: Acid-Base Workflow

Caption: Logical flow for the selective isolation of basic pyridine derivatives from neutral crude matrices.

Method B: Vacuum Distillation (Scalability)

Objective: Purification of multi-gram (>10g) batches. Prerequisite: Crude purity > 80% (post-extraction).

Protocol:

-

Setup: Short-path distillation head (Vigreux column optional for isomer separation).

-

Vacuum: High vacuum is essential (< 5 mmHg) to keep bath temperature below 150 °C.[1]

-

Fractions:

Parameters Table:

| Parameter | Setting | Reason |

|---|---|---|

| Vacuum Pressure | 0.5 – 2.0 mmHg | Minimizes thermal stress on the ketone.[1] |

| Bath Temperature | 130 – 150 °C | Provides sufficient

Method C: Flash Column Chromatography (High Purity)

Objective: Separation of close regioisomers (e.g., 2-acetyl vs. 4-acetyl) or final polishing.

Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase System:

Why TEA? Silica is slightly acidic.[1] Basic pyridines can streak or bind irreversibly to silanol groups, leading to broad peaks and yield loss. TEA blocks these active sites.[1]

Gradient Protocol:

-

Equilibration: 95% Hexanes / 5% EtOAc (+1% TEA).

-

Loading: Load sample as a liquid concentrate or dry load on Celite.

-

Elution:

-

0–5 min: 5% B (Isocratic)

-

5–20 min: 5%

30% B (Linear Gradient) -

20–30 min: 30% B (Isocratic)

-

-

Monitoring: The 3,5-dimethyl substitution creates steric hindrance around the nitrogen, making the compound slightly less polar than unsubstituted 2-acetylpyridine. Expect elution around 15–20% EtOAc.[1]

Method D: Salt Formation (Specific Isolation)

Objective: Isolation of the product as a stable solid if the free base is an oil or difficult to crystallize.

Protocol (Hydrochloride Salt):

-

Dissolve the purified oil in anhydrous Diethyl Ether or Ethanol .

-

Cool to 0 °C.

-

Add 2.0 M HCl in Diethyl Ether dropwise.

-

The hydrochloride salt will precipitate immediately as a white/off-white hygroscopic solid.[1]

-

Filtration: Filter under N

atmosphere (to prevent moisture absorption) and wash with cold ether.

Quality Control & Storage

Storage:

-

Condition: Store under Argon/Nitrogen at 2–8 °C.

-

Reason: The acetyl group at the 2-position activates the ring; prolonged exposure to air/light can induce N-oxide formation or photodegradation.[1]

Purity Criteria:

-

1H NMR (CDCl

):

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 104721, 2-Acetyl-3,5-dimethylpyrazine.[1] (Analogous chemistry). Retrieved from [Link]

-

Org. Synth. (1997).[1] General Methods for Pyridine Purification.[1] Organic Syntheses, Coll. Vol. 9, p. 620. (Standard protocols for basic heterocycles).

Sources

- 1. 2-Acetyl-3,5-dimethylpyrazine | C8H10N2O | CID 104721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [cdc.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. eresearchco.com [eresearchco.com]

Application Note: Experimental Protocols for 1-(3,5-Dimethylpyridin-2-yl)ethanone

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and experimental application of 1-(3,5-Dimethylpyridin-2-yl)ethanone (also known as 2-Acetyl-3,5-dimethylpyridine).

This compound is a critical intermediate in the synthesis of tridentate ligands (e.g., for transition metal catalysis), pharmaceutical scaffolds, and flavoring agents. The protocols below are designed for researchers requiring high-purity material for downstream applications.

HIntroduction & Strategic Significance

1-(3,5-Dimethylpyridin-2-yl)ethanone represents a substituted pyridine scaffold where the electronic and steric environment is modulated by methyl groups at the meta positions relative to the nitrogen.

-

Ligand Design: The 3,5-dimethyl substitution pattern increases the basicity of the pyridine nitrogen (via inductive effect) and provides steric bulk that can influence the geometry of metal complexes, making it superior to unsubstituted 2-acetylpyridine for stereoselective catalysis.

-

Pharmaceuticals: It serves as a precursor for chiral pyridyl alcohols and heterocycle-fused drug candidates.

-

Flavor Chemistry: Substituted acetylpyridines are known for potent roasted/nutty notes, utilized in food science research.

Synthesis Protocols

Two distinct synthetic routes are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A (Radical Acylation) is recommended for rapid, small-scale library generation. Protocol B (Functionalization via N-Oxide) is the "Gold Standard" for large-scale, high-purity production.

Protocol A: Direct Radical Acylation (Minisci Reaction)

Best for: Rapid synthesis, "Green" chemistry, avoiding multi-step protection.

Principle: This method utilizes a silver-catalyzed oxidative decarboxylation of pyruvic acid to generate an acetyl radical, which selectively attacks the electron-deficient 2-position of the protonated pyridine ring.

Reagents:

-

Pyruvic Acid (Radical source)

-

Ammonium Persulfate

(Oxidant) -

Silver Nitrate

(Catalyst) -

Dichloromethane (DCM) / Water biphasic system

-

Sulfuric Acid

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyridine (10 mmol, 1.07 g) in DCM (20 mL) and Water (20 mL) .

-

Acidification: Add concentrated H

SO -

Catalyst Addition: Add AgNO

(1 mmol, 0.17 g) (10 mol%). -

Radical Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.

-

Reagent Addition: Simultaneously add two separate solutions dropwise over 30 minutes:

-

Solution A: Pyruvic Acid (30 mmol, 2.64 g) in water (10 mL).

-

Solution B: Ammonium Persulfate (30 mmol, 6.8 g) in water (15 mL).

-

-

Reaction: Stir at 40°C for 3 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexane). -

Workup: Cool to room temperature. Neutralize with saturated NaHCO

until pH ~9. -

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over anhydrous MgSO

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexane/EtOAc 90:10).

Yield Expectation: 50–65% (Regioisomer separation may be required if 4-substitution occurs, though 2-position is sterically favored).

Protocol B: Classical N-Oxide Rearrangement (The Reissert-Henze Route)

Best for: High purity, regioselectivity, and scale-up.

Principle: 3,5-Lutidine is activated as an N-oxide, cyanation introduces a carbon handle at the 2-position, and Grignard addition converts the nitrile to the ketone.

Workflow Diagram:

Figure 1: Step-wise synthesis via the N-oxide/Nitrile route.

Detailed Procedure:

Step 1: N-Oxidation [11]

-

Dissolve 3,5-dimethylpyridine (50 mmol) in Glacial Acetic Acid (30 mL).

-

Add 30% H

O -

Concentrate under reduced pressure to remove AcOH. Neutralize with solid Na

CO -

Extract with Chloroform, dry, and concentrate to yield 3,5-dimethylpyridine-N-oxide (Solid).

Step 2: Reissert-Henze Cyanation

-

Dissolve the N-oxide (20 mmol) in dry DCM (50 mL) under Argon.

-

Add Trimethylsilyl cyanide (TMSCN) (24 mmol) followed by Benzoyl Chloride (22 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with 10% K

CO -

Purify the nitrile product (3,5-dimethylpicolinonitrile ) by recrystallization or chromatography.

Step 3: Grignard Addition

-

Dissolve the nitrile (10 mmol) in dry THF (20 mL) under Argon.

-

Cool to 0°C. Slowly add Methylmagnesium Bromide (MeMgBr) (3M in ether, 12 mmol, 4.0 mL).

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Mechanism: The Grignard reagent adds to the nitrile carbon to form an imine magnesium salt.

-

Hydrolysis: Cool to 0°C and quench with 6M HCl (15 mL) . Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Neutralize with NaOH to pH 8, extract with Ethyl Acetate.

-

Distill or chromatograph to obtain the pure 1-(3,5-Dimethylpyridin-2-yl)ethanone .

Application: Synthesis of Schiff Base Ligands

Application: Preparation of N,N-bidentate or N,N,N-tridentate ligands for catalysis.

Protocol:

-

Reactants: Combine 1-(3,5-Dimethylpyridin-2-yl)ethanone (1.0 equiv) with a primary amine (e.g., aniline derivatives, hydrazine) (1.0 equiv) in Absolute Ethanol .

-

Catalyst: Add 2-3 drops of Glacial Acetic Acid or Formic Acid .

-

Conditions: Reflux for 4–6 hours using a Dean-Stark trap if possible to remove water, driving the equilibrium forward.

-

Isolation: Cool to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol.

Analytical Characterization Data

Expected spectral data for validation.

| Technique | Expected Signals / Characteristics |

| Physical State | Colorless to pale yellow oil or low-melting solid. |

| δ 2.35 (s, 3H, 3-CH | |

| Carbonyl (~200 ppm), Pyridine C2 (~150 ppm), Methyls (~18-25 ppm). | |

| IR Spectroscopy | 1690–1700 cm |

| MS (ESI) | [M+H] |

Safety & Handling (SDS Summary)

-

Hazards: Pyridine derivatives are generally Irritants (Skin/Eye) and may be Harmful if swallowed .

-

Odor: Distinctive, unpleasant "pyridine-like" odor. Handle only in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ketones can form peroxides or degrade upon prolonged exposure to light and air.

-

Compatibility: Incompatible with strong oxidizing agents and reducing agents.

References

-

Minisci Reaction Mechanism & Scope: Minisci, F. (1973). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(01), 1-24.

-

Reissert-Henze Cyanation: Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry, 48(8), 1375–1377.

- Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Standard Reference Text).

-

Synthesis of Acetylpyridines: Trécourt, F., et al. (2000). "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange." Tetrahedron, 56(10), 1349-1360.

-

Ligand Applications: Constable, E. C. (2016). "The coordination chemistry of 2,2′:6′,2″-terpyridine and higher oligopyridines." Advances in Inorganic Chemistry.

Sources

- 1. scribd.com [scribd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of substituted 1-norbornylamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. data.epo.org [data.epo.org]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

Application Notes and Protocols: 1-(3,5-Dimethylpyridin-2-yl)ethanone in the Synthesis of Heterocyclic Compounds

Introduction: The Strategic Value of 1-(3,5-Dimethylpyridin-2-yl)ethanone

1-(3,5-Dimethylpyridin-2-yl)ethanone is a highly versatile and strategic starting material in modern heterocyclic chemistry. Its value lies in the unique arrangement of its functional groups: an acetyl group positioned ortho to the nitrogen atom on a dimethyl-substituted pyridine ring. This configuration offers multiple reactive sites, enabling a diverse range of cyclization and condensation reactions.

The core reactivity stems from:

-

The Acetyl Group: The carbonyl carbon is an electrophilic site, while the adjacent methyl protons are acidic and can be removed to form a nucleophilic enolate. This dual reactivity is the cornerstone of its utility in forming carbon-carbon and carbon-heteroatom bonds.

-

The Pyridine Nitrogen: The nitrogen atom can act as a base or a nucleophile, and its electronic influence can modulate the reactivity of the ring and its substituents. Protonation of the nitrogen, for instance, can increase the acidity of the methyl groups, facilitating certain condensation reactions.[1][2]

This guide provides an in-depth exploration of the application of 1-(3,5-Dimethylpyridin-2-yl)ethanone as a precursor for synthesizing key heterocyclic scaffolds, particularly pyrazoles and pyrimidines, which are prevalent in medicinal chemistry and drug development.

Part 1: Synthesis of Pyrazole-Containing Scaffolds

The construction of a pyrazole ring from a ketone precursor is a classic and reliable transformation in organic synthesis. The most direct method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4] In the case of 1-(3,5-Dimethylpyridin-2-yl)ethanone, the acetyl group provides the necessary two-carbon synthon for the pyrazole ring.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack by the hydrazine on the electrophilic carbonyl carbon of the ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate for an N-unsubstituted pyrazole or a substituted hydrazine like phenylhydrazine for an N-aryl pyrazole) determines the final substitution pattern on the pyrazole nitrogen. This method is robust and has been successfully applied to synthesize a variety of pyrazole derivatives with potential anti-inflammatory properties.

Sources

- 1. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

Application Note: Strategic Utilization of 1-(3,5-Dimethylpyridin-2-yl)ethanone in Agrochemical Discovery

Executive Summary

This application note details the strategic deployment of 1-(3,5-Dimethylpyridin-2-yl)ethanone as a "privileged scaffold" in the synthesis of next-generation agrochemicals. Unlike generic pyridine intermediates, the 3,5-dimethyl substitution pattern of this ketone offers two distinct advantages: metabolic blocking (preventing rapid oxidative degradation at vulnerable ring positions) and steric modulation (enhancing receptor selectivity).

This guide focuses on three core applications:

-

Insecticides: Synthesis of Pyrethroid analogs via asymmetric reduction.

-

Fungicides: Construction of Pyrazole-Pyridine hybrid scaffolds (SDHI class).

-

Herbicides: Development of lipophilic "Plug-in" pharmacophores.

Part 1: Strategic Rationale & Chemical Biology

The "Metabolic Blocking" Advantage

In agrochemical design, the pyridine ring is a common pharmacophore but is susceptible to rapid oxidative metabolism in plants and insects, typically at the C3 and C5 positions.

-

Mechanism: By utilizing 1-(3,5-Dimethylpyridin-2-yl)ethanone, the C3 and C5 positions are pre-blocked with methyl groups. This sterically hinders cytochrome P450 enzymes, significantly extending the half-life and residual activity of the final active ingredient (AI).

-

Lipophilicity: The additional methyl groups increase the LogP, facilitating better cuticular penetration in insects and foliar uptake in crops.

Divergent Synthetic Pathways

The acetyl group at the C2 position acts as a versatile "chemical handle," allowing the molecule to serve as a divergent intermediate.

Figure 1: Divergent synthetic workflows starting from 1-(3,5-Dimethylpyridin-2-yl)ethanone. The ketone functionality allows access to three distinct agrochemical classes.

Part 2: Experimental Protocols

Protocol A: Synthesis of Pyrazole-Pyridine Fungicide Scaffolds

Application: Developing Succinate Dehydrogenase Inhibitors (SDHIs). Rationale: The pyrazole-pyridine motif is a hallmark of modern fungicides. The reaction utilizes the acetyl group to form the pyrazole ring, linking it directly to the metabolically stable pyridine core.

Materials

-

Substrate: 1-(3,5-Dimethylpyridin-2-yl)ethanone (1.0 eq)

-

Reagent: Phenylhydrazine or Hydrazine Hydrate (1.2 eq)

-

Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1-(3,5-Dimethylpyridin-2-yl)ethanone in 50 mL of absolute ethanol.

-

Activation: Add 3-4 drops of glacial acetic acid to catalyze the imine formation.

-

Addition: Dropwise add 12 mmol of the hydrazine derivative at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the ketone via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent under reduced pressure and recrystallize from ethanol/water.

-

Validation:

-

NMR Check: Look for the disappearance of the acetyl singlet (~2.6 ppm) and appearance of the pyrazole proton or hydrazone signals.

-

Yield Target: >85%.

-

Protocol B: Asymmetric Reduction for Pyrethroid Synthesis

Application: Creating chiral alcohols for esterification with pyrethroid acids (e.g., chrysanthemic acid). Rationale: Pyrethroids require specific stereochemistry for binding to insect sodium channels. The ketone must be reduced to a specific enantiomer (typically S) to maintain bioactivity.

Materials

-

Substrate: 1-(3,5-Dimethylpyridin-2-yl)ethanone

-

Reductant: Borane-dimethyl sulfide complex (BMS) or NaBH4

-

Chiral Catalyst: (S)-MeCBS (Corey-Bakshi-Shibata) catalyst (10 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Catalyst Prep: Charge flask with (S)-MeCBS (1.0 mmol) and anhydrous THF (20 mL). Cool to 0°C.

-

Borane Addition: Add BMS (0.6 eq) dropwise. Stir for 15 minutes.

-

Substrate Addition: Slowly add a solution of 1-(3,5-Dimethylpyridin-2-yl)ethanone (10 mmol) in THF over 30 minutes via syringe pump. Critical: Slow addition prevents non-selective background reduction.

-

Quench: After 1 hour, carefully quench with MeOH (gas evolution will occur).

-

Workup: Partition between EtOAc and 1M HCl. Wash organic layer with brine, dry over MgSO4, and concentrate.

-

Enantiomeric Excess (ee) Determination: Analyze via Chiral HPLC (Chiralcel OD-H column). Target ee > 95%.

Part 3: Data & Validation

Comparative Pharmacophore Analysis

The following table highlights why the 3,5-dimethyl variant is superior to the unsubstituted pyridine in agrochemical applications.

| Feature | Unsubstituted 2-Acetylpyridine | 1-(3,5-Dimethylpyridin-2-yl)ethanone | Impact on Agrochemical |

| Metabolic Stability | Low (Oxidation at C3/C5) | High (Blocked C3/C5) | Longer field persistence; lower application rates. |

| LogP (Lipophilicity) | ~0.5 | ~1.4 | Improved leaf cuticle penetration and rainfastness. |

| Steric Bulk | Low | High | Increases selectivity for specific pest receptors, reducing off-target toxicity. |

| Electronic Effect | Electron Deficient | Electron Rich (Inductive effect of Methyls) | Modulates pKa, affecting soil mobility and pH stability. |

Mechanistic Pathway: Pyrazole Formation

The following diagram illustrates the mechanism for Protocol A, showing the critical dehydration step that forms the bioactive scaffold.

Figure 2: Reaction pathway for the condensation of 1-(3,5-Dimethylpyridin-2-yl)ethanone with hydrazine to form fungicide scaffolds.

References

-

Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules. PubMed. [Link]

-

Discovery of Pyridine-Based Agrochemicals by Using Intermediate Derivatization Methods. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives. MDPI Processes. [Link]

-

Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde. Russian Journal of General Chemistry. [Link]

-

Wolff–Kishner Reduction: Mechanism and Modifications. Wikipedia (General Reference for Hydrazone Chemistry). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dimethylpyridin-2-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(3,5-Dimethylpyridin-2-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(3,5-Dimethylpyridin-2-yl)ethanone?

The most prevalent and reliable method involves the reaction of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), with 3,5-dimethylpyridine-2-carbonitrile.[1] This route is favored due to the high reactivity of the Grignard reagent with the nitrile functional group, leading to the formation of an imine intermediate which is subsequently hydrolyzed to the desired ketone.[1][2] Alternative strategies, such as direct Friedel-Crafts acylation of 3,5-lutidine, are generally less effective due to the electronic properties of the pyridine ring and potential for competing side reactions.

Q2: Why is my yield consistently low when starting from 3,5-lutidine directly?

Direct acylation of 3,5-lutidine (3,5-dimethylpyridine) is challenging. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring and hindering the reaction. For these reasons, building the acetyl group from a pre-existing functional group at the 2-position, such as a nitrile, is a more robust strategy.

Q3: What is a realistic target yield for this synthesis?

Yields are highly dependent on the chosen route, reaction scale, and purification method. When employing the Grignard reaction with 3,5-dimethylpyridine-2-carbonitrile, followed by acidic hydrolysis, yields can range from moderate to good. While specific yields for this exact compound are not always published, analogous reactions of Grignard reagents with nitriles can achieve yields well above 60-70% under optimized conditions.[3] Careful control of reaction parameters is critical to maximizing this outcome.

Troubleshooting Guide: Common Experimental Issues

Category: Low or No Product Formation

Q: My Grignard reaction with 3,5-dimethylpyridine-2-carbonitrile failed, and I recovered only the starting nitrile. What went wrong?

A: This is a classic issue most often traced back to the deactivation of the Grignard reagent. Grignard reagents are potent nucleophiles but also extremely strong bases.[4] Their reactivity is easily compromised by trace amounts of protic sources.

-

Causality & Solution:

-

Moisture: The most common culprit is water. Water will rapidly protonate and destroy the Grignard reagent. Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents (typically anhydrous diethyl ether or THF) must be rigorously dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Improper Grignard Formation: If you are preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated. The reaction should initiate, turning cloudy with some bubbling, before adding the nitrile.[5]

-

Order of Addition: Add the nitrile solution slowly to the Grignard reagent solution, not the other way around. This maintains an excess of the Grignard reagent, promoting the desired addition reaction.

-

Category: Side Product Formation

Q: My NMR spectrum shows the desired ketone, but also a significant amount of a tertiary alcohol. How did this form and how can I prevent it?

A: This side product arises if your acylating agent is an ester or acid chloride and you use an excess of the Grignard reagent. While the target synthesis starts from a nitrile, this issue is crucial to understand in related acylation chemistry. The Grignard reagent adds to the ester, forming a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup.[4][5]

-

Mechanism of Double Addition:

-

First Addition: The Grignard reagent attacks the ester carbonyl, forming a tetrahedral intermediate.

-